

# GB-110: A Potent PAR2 Agonist for Research Applications

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## Compound of Interest

Compound Name: GB110

Cat. No.: B15570142

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## Introduction

GB-110 is a potent and selective non-peptidic agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cellular signaling. Its ability to specifically activate PAR2 makes it a valuable tool for investigating the receptor's role in these pathways. This document provides detailed application notes and experimental protocols for the use of GB-110 in research settings.

## Commercial Suppliers

GB-110 is available from several commercial suppliers of research chemicals. Researchers can acquire the compound, often as GB-110 hydrochloride, from the following vendors:

- Glaxxlabs
- TargetMol
- Amsbio
- Aladdin Scientific

Please consult the respective supplier's website for information on product availability, purity, and pricing.

## Physicochemical Properties and Data Presentation

GB-110 is a synthetic organic compound with the CAS Number 1252806-70-4.

Property	Value
IUPAC Name	N-[(2S)-3-cyclohexyl-1-[[[(2S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide
Molecular Formula	C <sub>33</sub> H <sub>48</sub> N <sub>6</sub> O <sub>5</sub>
Molecular Weight	608.8 g/mol
Form	Typically supplied as a solid or powder.
Solubility	Soluble in DMSO.

## Quantitative Data: In Vitro Efficacy

GB-110 has been demonstrated to be a potent agonist of PAR2, primarily through its ability to induce intracellular calcium mobilization. The half-maximal effective concentration (EC<sub>50</sub>) is a key measure of its potency.

Cell Line	Assay Type	EC50 of GB-110 (nM)	Reference
HT-29	Intracellular Ca <sup>2+</sup> Mobilization	200 - 280	[1][2]
A549	Intracellular Ca <sup>2+</sup> Mobilization	~200	[2]
Panc-1	Intracellular Ca <sup>2+</sup> Mobilization	~200	[2]
MKN45	Intracellular Ca <sup>2+</sup> Mobilization	~200	[2]
MKN1	Intracellular Ca <sup>2+</sup> Mobilization	~200	[2]
HUVEC	Intracellular Ca <sup>2+</sup> Mobilization	~200	[2]
MDA-MB-231	Intracellular Ca <sup>2+</sup> Mobilization	~200	[2]
1321N1-hPAR2	Intracellular Ca <sup>2+</sup> Mobilization	~31.6	[3]
1321N1-hPAR2	IP1 Production	~316.2	[3]
U2OS-hPAR2	β-arrestin-2 Recruitment	~251.2	[3]
U2OS-hPAR2	ERK1/2 Phosphorylation	~39.8	[3]

## Application Notes

GB-110 serves as a critical tool for elucidating the function of PAR2 in various biological contexts. Its primary applications lie in cell-based assays and in vivo models of inflammation and pain.

## In Vitro Applications

- **Intracellular Calcium Mobilization:** The most common application of GB-110 is to stimulate PAR2-mediated intracellular calcium release in various cell types. This is a robust method to confirm the functional expression of PAR2 and to screen for potential PAR2 antagonists.
- **Signal Transduction Studies:** GB-110 can be used to investigate the downstream signaling pathways activated by PAR2. This includes studying the activation of Gαq, phospholipase C (PLC), and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). It can also be used to study the involvement of other G proteins like Gαi and Gα12/13, and β-arrestin-mediated pathways leading to ERK1/2 activation.[\[4\]](#)
- **Receptor Internalization Assays:** GB-110 has been shown to induce PAR2 internalization, providing a tool to study the dynamics of receptor trafficking and desensitization.[\[1\]](#)

## In Vivo Applications

- **Inflammation Models:** GB-110 is orally active and can be used to induce inflammatory responses in animal models, such as the rat paw edema model.[\[1\]](#) This allows for the in vivo evaluation of PAR2's role in inflammation and the testing of anti-inflammatory compounds that target this pathway.
- **Pain Research:** Given the involvement of PAR2 in nociception, GB-110 can be utilized in animal models of pain to study the mechanisms of PAR2-mediated hyperalgesia and to screen for novel analgesics.

## Experimental Protocols

### Intracellular Calcium Mobilization Assay in HT-29 Cells

This protocol describes the measurement of intracellular calcium mobilization in the human colon adenocarcinoma cell line HT-29 upon stimulation with GB-110, using the fluorescent calcium indicator Fluo-4 AM.

Materials:

- HT-29 cells

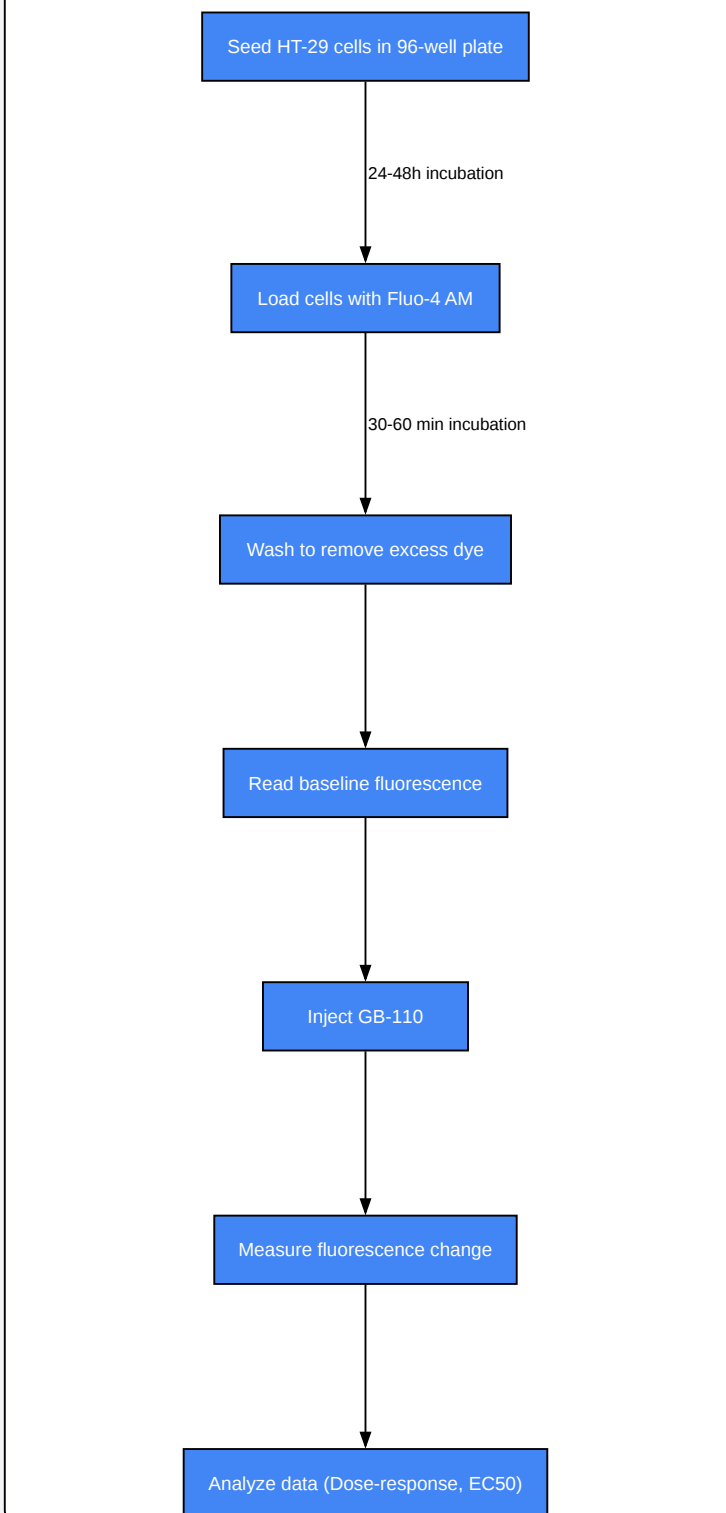
- GB-110 compound
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Fluo-4 AM (acetoxymethyl ester)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Probenecid (optional)
- 96-well black-walled, clear-bottom microplate
- Fluorescence microplate reader with automated injection capabilities

#### Protocol:

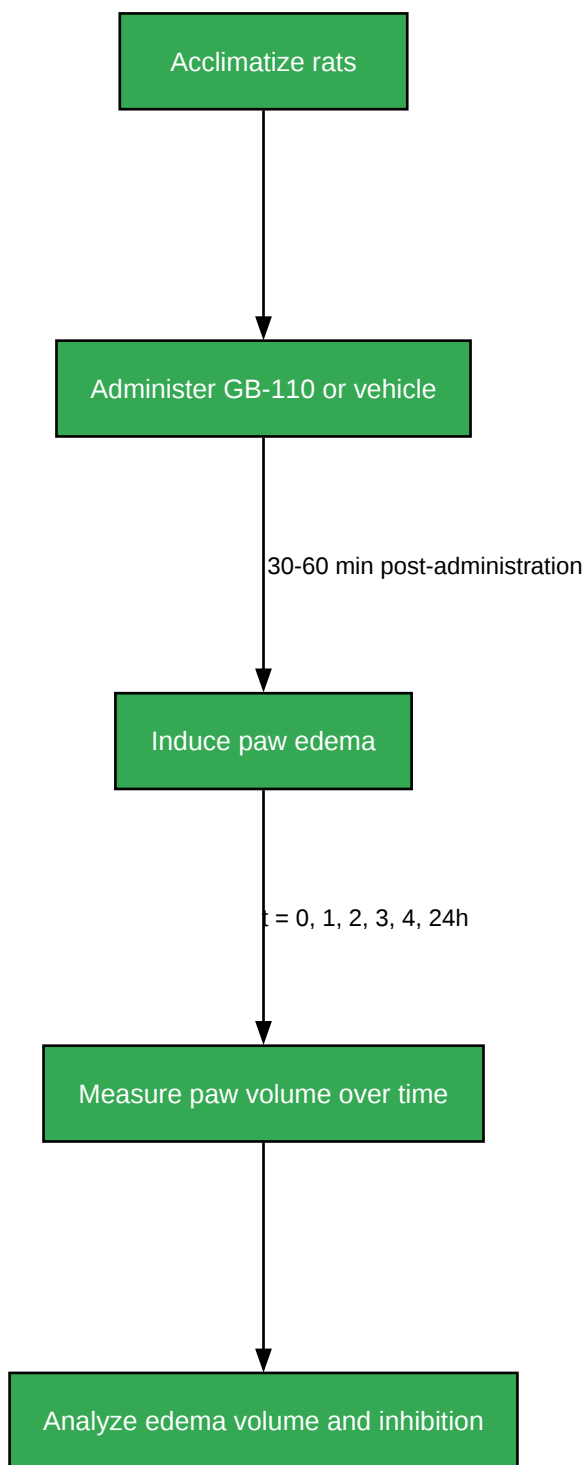
- Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cell Seeding: Seed HT-29 cells into a 96-well black-walled, clear-bottom microplate at a density of  $5 \times 10^4$  cells per well. Allow the cells to adhere and grow to confluence for 24-48 hours.
- Preparation of Loading Buffer: Prepare a loading buffer containing Fluo-4 AM. Dissolve Fluo-4 AM in anhydrous DMSO to make a stock solution (e.g., 1 mM). On the day of the experiment, dilute the Fluo-4 AM stock solution in HBSS with 20 mM HEPES to a final concentration of 2-5  $\mu$ M. To aid in dye loading, add an equal volume of 20% Pluronic F-127 solution. If using, add probenecid to the loading buffer to a final concentration of 2.5 mM to inhibit dye efflux.
- Dye Loading: Remove the culture medium from the wells and wash the cells once with HBSS. Add 100  $\mu$ L of the Fluo-4 AM loading buffer to each well.
- Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

- **Washing:** After incubation, gently wash the cells twice with HBSS to remove excess dye. After the final wash, leave 100  $\mu$ L of HBSS in each well.
- **Compound Preparation:** Prepare a stock solution of GB-110 in DMSO. On the day of the experiment, prepare serial dilutions of GB-110 in HBSS to achieve the desired final concentrations.
- **Fluorescence Measurement:** Place the microplate in a fluorescence microplate reader. Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
- **Data Acquisition:** Record a baseline fluorescence for a short period (e.g., 10-20 seconds). Then, use the automated injector to add the desired concentration of GB-110 to the wells. Continue recording the fluorescence intensity for several minutes to capture the calcium transient.
- **Data Analysis:** The change in fluorescence intensity ( $\Delta F$ ) is calculated by subtracting the baseline fluorescence ( $F_0$ ) from the peak fluorescence ( $F_{max}$ ). Plot the  $\Delta F$  against the logarithm of the GB-110 concentration to generate a dose-response curve and calculate the EC50 value.

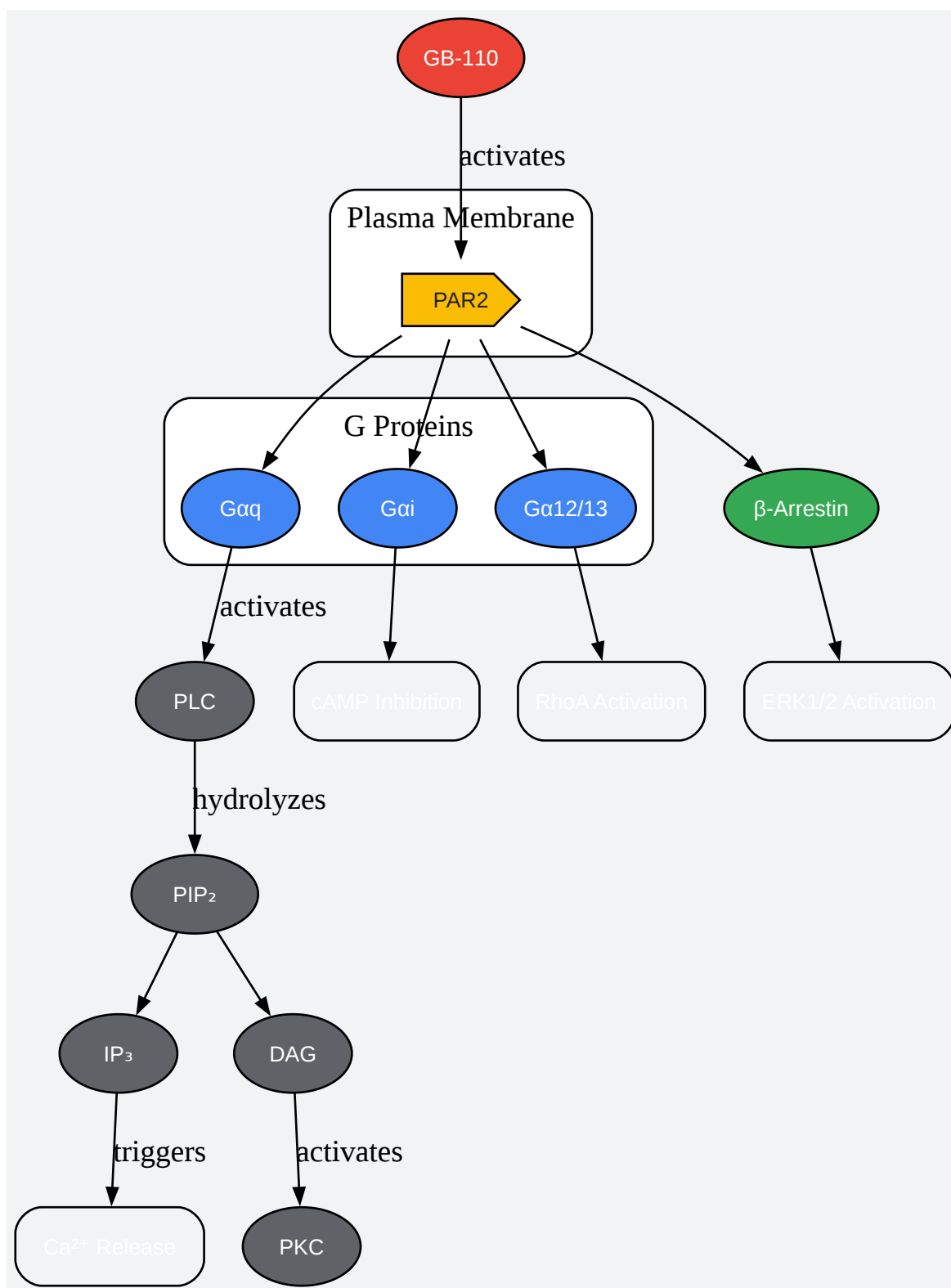
## Experimental Workflow: Intracellular Calcium Mobilization Assay



## Experimental Workflow: Rat Paw Edema Assay







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